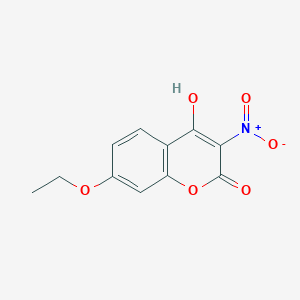
Morpholine, 4,4'-sulfinylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4,4’-sulfinylbis- is an organic compound that features a morpholine ring structure with a sulfinyl group linking two morpholine units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4,4’-sulfinylbis- typically involves the reaction of morpholine with sulfur-containing reagents. One common method is the oxidation of morpholine using sulfur dioxide or sulfur trioxide under controlled conditions. This reaction forms the sulfinyl linkage between two morpholine units. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of morpholine, 4,4’-sulfinylbis- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4,4’-sulfinylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The morpholine units can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction processes.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfone derivatives are the major products formed during oxidation.
Reduction: Sulfide derivatives are produced through reduction reactions.
Substitution: Various substituted morpholine derivatives are formed depending on the reagents used.
Applications De Recherche Scientifique
Morpholine, 4,4’-sulfinylbis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of morpholine, 4,4’-sulfinylbis- involves its interaction with various molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Sulfinylbis(morpholine): A related compound with a different sulfinyl linkage.
Piperazine: Another heterocyclic compound with similar applications but different chemical properties.
Uniqueness
Morpholine, 4,4’-sulfinylbis- is unique due to its dual morpholine units linked by a sulfinyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
53437-17-5 |
|---|---|
Formule moléculaire |
C8H16N2O3S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
4-morpholin-4-ylsulfinylmorpholine |
InChI |
InChI=1S/C8H16N2O3S/c11-14(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H2 |
Clé InChI |
LHQPMIQMDATDIP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)



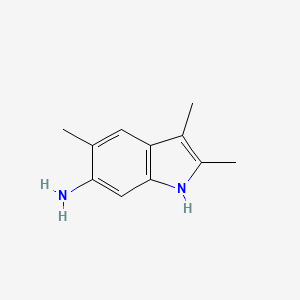
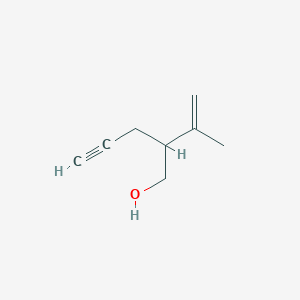


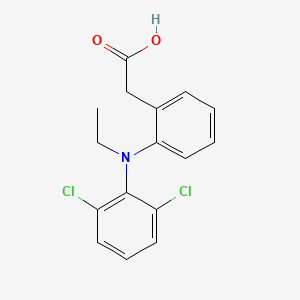

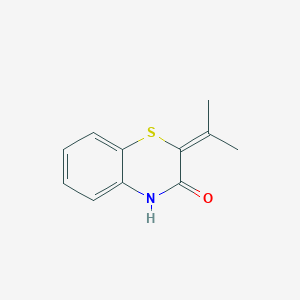
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
